molecular formula C8H12O3 B2960540 (3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one CAS No. 210297-68-0

(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one

Cat. No. B2960540
CAS RN: 210297-68-0
M. Wt: 156.181
InChI Key: ZYIQPGKQSWIYKO-KNVOCYPGSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions . For instance, the synthesis of a related compound involved the use of palladium on activated carbon and ammonium formate in methanol at 20 - 50°C for 10 hours .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple stereocenters . The compound has a cyclopenta[d][1,3]dioxol ring system, which is a five-membered ring with two oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to its structure. For instance, a related compound underwent a reaction under a CO2 pressure of no less than 3.5 MPa at a temperature of 140–150°C .

Scientific Research Applications

Stereocontrolled Transformation into Cyclopentylamines

Researchers Fernandez et al. (2010) developed a novel strategy for the transformation of nitrohexofuranoses into cyclopentylamines, leveraging an intramolecular cyclization leading to 2-oxabicyclo[2.2.1]heptane derivatives. This process facilitates the synthesis and incorporation of polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids into peptides, demonstrating the compound's utility in peptide synthesis (F. Fernandez et al., 2010).

Facile Syntheses of Dioxinones and Pyrones

Katritzky et al. (2005) described the synthesis of various 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and the corresponding 6-substituted 4-hydroxy-2-pyrones. This work highlights the compound's versatility in generating novel organic structures under mild reaction conditions, showcasing its importance in organic synthesis and potential applications in designing new materials or bioactive molecules (A. Katritzky et al., 2005).

Epoxy Glucose Derivatives as Corrosion Inhibitors

In the study by Koulou et al. (2020), epoxy glucose derivatives related to the query compound were investigated as inhibitors for mild steel corrosion in acidic conditions. The research underscores the compound's relevance in materials science, particularly in corrosion protection, highlighting its potential industrial applications (A. Koulou et al., 2020).

Carbocyclic Sinefungin Synthesis

Yin et al. (2007) utilized a compound structurally related to the query for synthesizing carbocyclic sinefungin, a compound with potential bioactivity. This synthesis route offers a new avenue for the development of sinefungin analogs, which could have implications in drug discovery and development (Xue-qiang Yin et al., 2007).

Anhydrotetracycline Biosynthesis

Wang et al. (2008) identified and reconstituted the minimum set of enzymes required for the biosynthesis of anhydrotetracycline, a precursor in tetracycline biosynthesis. This research highlights the compound's significance in understanding antibiotic biosynthesis pathways and could inform the engineering of novel antibiotics (Wenjun Zhang et al., 2008).

properties

IUPAC Name

(3aR,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(2)10-6-3-5(9)4-7(6)11-8/h6-7H,3-4H2,1-2H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIQPGKQSWIYKO-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC(=O)CC2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CC(=O)C[C@@H]2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one

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